Cas no 1368356-30-2 (9-oxa-2-azaspiro5.5undecan-5-one)

9-Oxa-2-azaspiro[5.5]undecan-5-one is a heterocyclic spiro compound featuring a fused oxazine and lactam structure. Its rigid spirocyclic framework enhances stability and imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's lactam moiety offers reactivity for further functionalization, while the oxazine ring contributes to its solubility and bioavailability. Its structural complexity enables applications in the development of bioactive molecules, particularly in drug discovery for CNS and antimicrobial agents. The compound's well-defined stereochemistry and high purity ensure reproducibility in research and industrial processes. Its versatility and synthetic utility make it a preferred choice for advanced organic synthesis.
9-oxa-2-azaspiro5.5undecan-5-one structure
1368356-30-2 structure
Product Name:9-oxa-2-azaspiro5.5undecan-5-one
CAS No:1368356-30-2
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD22067408
CID:5564202
PubChem ID:82412803
Update Time:2025-06-14

9-oxa-2-azaspiro5.5undecan-5-one Chemical and Physical Properties

Names and Identifiers

    • 9-oxa-2-azaspiro[5.5]undecan-5-one
    • 1368356-30-2
    • EN300-2007723
    • 9-oxa-2-azaspiro5.5undecan-5-one
    • MDL: MFCD22067408
    • Inchi: 1S/C9H15NO2/c11-8-1-4-10-7-9(8)2-5-12-6-3-9/h10H,1-7H2
    • InChI Key: YHLWGYWIHHPAPD-UHFFFAOYSA-N
    • SMILES: O1CCC2(C(CCNC2)=O)CC1

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 38.3Ų

9-oxa-2-azaspiro5.5undecan-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2007723-0.05g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
0.05g
$1140.0 2023-09-16
Enamine
EN300-2007723-0.1g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
0.1g
$1195.0 2023-09-16
Enamine
EN300-2007723-0.25g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
0.25g
$1249.0 2023-09-16
Enamine
EN300-2007723-0.5g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
0.5g
$1302.0 2023-09-16
Enamine
EN300-2007723-1.0g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
1.0g
$1357.0 2023-07-10
Enamine
EN300-2007723-2.5g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
2.5g
$2660.0 2023-09-16
Enamine
EN300-2007723-5.0g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
5.0g
$3935.0 2023-07-10
Enamine
EN300-2007723-10.0g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
10.0g
$5837.0 2023-07-10
Enamine
EN300-2007723-1g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
1g
$1357.0 2023-09-16
Enamine
EN300-2007723-5g
9-oxa-2-azaspiro[5.5]undecan-5-one
1368356-30-2
5g
$3935.0 2023-09-16

Additional information on 9-oxa-2-azaspiro5.5undecan-5-one

Research Brief on 9-oxa-2-azaspiro[5.5]undecan-5-one (CAS: 1368356-30-2): Recent Advances and Applications

The compound 9-oxa-2-azaspiro[5.5]undecan-5-one (CAS: 1368356-30-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique spirocyclic structure and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the synthetic versatility of 9-oxa-2-azaspiro[5.5]undecan-5-one as a key intermediate in the development of novel bioactive compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing spirocyclic scaffolds for G protein-coupled receptor (GPCR) modulators, with particular efficacy in targeting neurological disorders. The spirocyclic core's conformational rigidity appears to enhance binding specificity while maintaining metabolic stability.

Structural-activity relationship (SAR) studies utilizing 1368356-30-2 have revealed promising pharmacological profiles. Research teams at several academic institutions have reported derivatives showing potent inhibitory activity against phosphodiesterase 4 (PDE4), with IC50 values in the low nanomolar range. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential applications in inflammatory diseases and cognitive disorders.

From a synthetic chemistry perspective, novel catalytic asymmetric methods for constructing the 9-oxa-2-azaspiro[5.5]undecan-5-one scaffold have emerged. A 2024 study detailed an enantioselective organocatalytic approach achieving >95% ee, addressing previous challenges in stereocontrol. This methodological advancement, coupled with flow chemistry adaptations, has significantly improved the scalability of this important building block.

In drug discovery pipelines, several pharmaceutical companies have incorporated 1368356-30-2 derivatives as core structures in their development programs. Preclinical data presented at recent conferences indicate promising pharmacokinetic properties, including favorable blood-brain barrier penetration and oral bioavailability. These characteristics position the scaffold as particularly valuable for central nervous system (CNS) targeted therapies.

Ongoing research is exploring the application of 9-oxa-2-azaspiro[5.5]undecan-5-one in targeted protein degradation strategies. Early-stage investigations suggest its suitability as a warhead in proteolysis-targeting chimera (PROTAC) design, leveraging the spirocycle's three-dimensionality to enhance molecular recognition. This represents a potentially transformative application of the scaffold in next-generation therapeutic modalities.

As the understanding of 1368356-30-2's pharmacological potential continues to evolve, the compound stands at the forefront of spirocyclic chemistry in drug discovery. Future research directions likely will focus on expanding its therapeutic applications, optimizing synthetic routes for industrial-scale production, and further elucidating its structure-activity relationships across diverse biological targets.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd